Zinnolide

Description

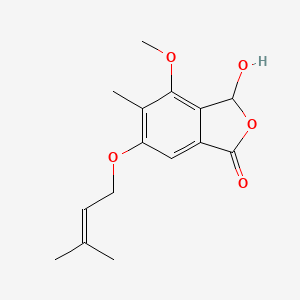

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-8(2)5-6-19-11-7-10-12(13(18-4)9(11)3)15(17)20-14(10)16/h5,7,15,17H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYPEFYKFZTPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912813 | |

| Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99257-12-2 | |

| Record name | 1(3H)-Isobenzofuranone, 3-hydroxy-4-methoxy-5-methyl-6-[(3-methyl-2-butenyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99257-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinnolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099257122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINNOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZP97LR17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Precursors of Zinnolide

Elucidation of Zinnolide Biosynthesis from Fungal Species

This compound was initially identified and isolated from the culture filtrate of the fungus Alternaria solani thegoodscentscompany.com. A. solani is recognized as the causal agent of early blight disease in potatoes and is known to produce a variety of secondary metabolites, including polyketide-based toxins thegoodscentscompany.comwikipedia.org. The isolation of this compound from this fungal species established A. solani as a key organism for studying the compound's biosynthesis thegoodscentscompany.comwikipedia.orgfishersci.ca.

Role of Polyketide Synthases (PKSs) in this compound Production

Polyketide synthases (PKSs) are central to the biosynthesis of polyketide compounds like this compound lipidmaps.orgnih.govmetabolomicsworkbench.orgnih.gov. These large, multifunctional enzymes are responsible for the iterative condensation of simple carboxylic acid precursors, primarily acetyl-CoA and malonyl-CoA, to form a polyketide chain lipidmaps.org. The structure of this compound is consistent with a polyketide origin fishersci.ca. While specific PKSs directly responsible for this compound biosynthesis in A. solani are not explicitly detailed in the provided literature, studies on related Alternaria species and their lactone polyketide production, such as aldaulactone biosynthesis involving AdPKS7 and AdPKS8 in Alternaria tagetica, strongly suggest the involvement of analogous PKS machinery in this compound production fishersci.ca.

Identification of Putative Biosynthetic Intermediates and Precursors of this compound

Based on its classification as a polyketide, the biosynthesis of this compound is presumed to initiate from the fundamental polyketide precursors, acetyl-CoA and malonyl-CoA lipidmaps.org. These molecules serve as the building blocks that are repeatedly condensed by PKS enzymes. Further insights into potential intermediates come from structural studies, including the conversion of this compound to known phthalides thegoodscentscompany.comwikipedia.org. This structural relationship suggests that intermediates with a phthalide (B148349) core or related structures may be involved in the later stages of this compound biosynthesis, although the precise sequence and specific intermediates remain areas of ongoing research thegoodscentscompany.comwikipedia.org.

Chemical Synthesis and Derivatization Strategies for Zinnolide Analogues

Methodologies for Total Synthesis of Zinnolide

Information directly detailing the total synthesis of this compound is less prevalent in the immediate search results compared to its isolation and structural characterization. One source mentions the structure elucidation of this compound and its conversion to a known phthalide (B148349) to prove its structure, implying some level of synthetic manipulation was involved in the initial studies. jst.go.jp Another source mentions the synthesis of solanapyrone A, another phytotoxin from Alternaria solani, as part of efforts to confirm structure and develop effective synthetic methods, which might suggest similar efforts, though not explicitly detailed, for this compound. jst.go.jp The complexity of natural products often necessitates sophisticated synthetic strategies for their total synthesis.

Synthetic Approaches for this compound Derivatives and Analogues

Research indicates that this compound is structurally related to zinniol (B100862), and studies have focused on natural zinniol derivatives, including their isolation, synthesis, and structure-activity correlations. cdnsciencepub.comoup.commolaid.com This suggests that synthetic methodologies developed for zinniol derivatives could be applicable or adaptable for the synthesis of this compound derivatives and analogues. For instance, one study mentions the isolation and synthesis of natural zinniol derivatives from Alternaria tagetica, including 6-(3',3'-dimethylallyloxy)-4-methoxy-5-methylphthalide, a compound structurally similar to this compound. molaid.com This implies that synthetic routes to the phthalide core and the introduction of the characteristic substituents, such as methoxy (B1213986) and dimethylallyloxy groups, are relevant to this compound analogue synthesis.

Chemoenzymatic Synthesis and Biotransformation Studies Related to this compound

Biotransformation studies related to Alternaria metabolites, including this compound, have been conducted. scribd.com Alternaria solani produces this compound, along with other polyketide metabolites like solanapyrones, zinniol, macrosporin, and altersolanol. skemman.is The biosynthesis of polyketides is catalyzed by polyketide synthases (PKSs). skemman.ischemistryviews.org While the specific chemoenzymatic synthesis of this compound is not explicitly detailed in the provided results, the broader context of polyketide biosynthesis by Alternaria species and the potential for biotransformation of these metabolites suggests that enzymatic approaches could play a role in future synthetic or diversification strategies for this compound or its analogues. scribd.comskemman.is Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is an emerging area for the synthesis of complex molecules, particularly those derived from polyketide pathways. chemistryviews.orgnih.gov

Strategies for Introducing Structural Diversity in this compound Scaffold

Introducing structural diversity into a molecular scaffold like this compound is a key strategy in drug discovery and chemical biology to explore the relationship between structure and activity. researchgate.netscispace.com Given the phthalide core of this compound naturalproducts.net and its substituents (methoxy, methyl, and dimethylallyloxy groups), strategies for introducing diversity could involve:

Modification of the phthalide core: Chemical reactions targeting the aromatic ring or the lactone moiety could yield novel scaffolds.

Variation of substituents: Altering the nature or position of the methoxy, methyl, or dimethylallyloxy groups through synthetic transformations. This could involve ether cleavage, alkylation, or modifications of the alkenyl side chain.

Stereochemical variations: this compound possesses chiral centers, and the synthesis of diastereomers or enantiomers could lead to compounds with different biological profiles. chemistry-chemists.com

Coupling with other molecular fragments: Attaching other pharmacophores or structural motifs to the this compound scaffold to create hybrid molecules.

The synthesis of zinniol derivatives, which are structurally related, provides a precedent for modifying this class of compounds. oup.commolaid.com Diversity-oriented synthesis (DOS) approaches, which aim to generate collections of structurally diverse molecules from common precursors, could be applied to the this compound scaffold to create libraries of analogues for screening. researchgate.netscispace.com

Molecular Mechanisms of Action of Zinnolide

Zinnolide's Modulatory Role in Plant-Pathogen Interactions at the Molecular Level

Plant-pathogen interactions involve complex molecular signaling networks that govern plant immune responses. medicine.dp.ua Pathogens utilize effectors, often small secreted proteins, to invade host plants and suppress their immune systems. mdpi.com In turn, plants have evolved intricate defense mechanisms, including the recognition of pathogen-associated molecular patterns (PAMPs) and effector-triggered immunity mediated by intracellular receptors. mdpi.com The outcome of these interactions, determining plant susceptibility or resistance, is influenced by the interplay between pathogen virulence factors and the plant's immune network. mdpi.com While the general principles of plant-pathogen interactions are well-established, the specific modulatory role of this compound within these molecular events requires detailed investigation. Alternaria species, known producers of toxins like this compound, often trigger programmed cell death pathways or directly cause cell damage leading to necrosis in host plants. cabidigitallibrary.org The toxins produced by Alternaria can have broad or host-specific ranges. cabidigitallibrary.org

Investigation of this compound-Induced Molecular Events in Plant Cells (e.g., activation of programmed cell death pathways)

Programmed cell death (PCD) is a genetically controlled process crucial for plant development and defense. frontiersin.orgyoutube.com In the context of plant-pathogen interactions, PCD, particularly the hypersensitive response (HR), is a localized, rapid cell death at the infection site that helps restrict pathogen growth and spread. youtube.com While plants lack true caspases like those found in animals, they possess enzymes with caspase-like activity that are involved in PCD. youtube.commdpi.com Studies on plant cell responses to various stimuli, including certain nanoparticles, have shown that oxidative stress can lead to processes like autophagy and programmed cell death, involving changes in nuclear architecture, DNA fragmentation, and increased caspase-like activity. mdpi.com Zinc homeostasis has also been shown to play a role in regulating cell fate decisions and developmental PCD in plants, with zinc depletion potentially inducing cell death. nih.gov Research indicates that this compound, as a phytotoxin from Alternaria solani, may induce specific molecular events in plant cells, potentially including the activation of programmed cell death pathways as a component of the plant's response to the pathogen or as a direct effect of the toxin. mdpi.comfda.gov Further detailed research is needed to elucidate the precise molecular cascade initiated by this compound that leads to these cellular events.

Structure Activity Relationship Sar Studies of Zinnolide

Theoretical and Computational Approaches for Zinnolide SAR Elucidation

The foundation of understanding this compound's SAR lies in the application of sophisticated theoretical and computational methods. These in silico techniques allow researchers to predict and rationalize the biological activity of this compound and its derivatives, thereby guiding synthetic efforts and minimizing the need for extensive empirical screening.

One of the primary computational tools employed is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These approaches generate 3D grid-based models that depict the steric and electrostatic fields of the molecules, providing a visual and quantitative representation of the structural features that are critical for activity. By aligning a set of this compound analogues and comparing their molecular fields, researchers can identify regions where modifications to the structure would likely enhance or diminish biological efficacy.

Identification of Key Pharmacophoric Features and Structural Motifs Governing this compound's Molecular Activity

Pharmacophore modeling is a crucial step in deciphering the essential structural motifs of this compound responsible for its molecular activity. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

For this compound, pharmacophore models are typically generated based on the structures of known active analogues. These models identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and define their spatial arrangement. The identification of these pharmacophoric features provides a blueprint for designing new molecules that retain the desired biological activity. For instance, a hypothetical pharmacophore for this compound might consist of a specific arrangement of a hydrogen bond acceptor, a hydrophobic aliphatic chain, and a sterically defined region, all of which must be correctly positioned for effective binding to its target.

Design and Evaluation of this compound Analogues for Comprehensive SAR Mapping

The insights gained from QSAR and pharmacophore modeling directly inform the rational design of novel this compound analogues. The goal of designing and synthesizing these analogues is to systematically probe the SAR and to map the structural requirements for optimal activity. This process involves modifying specific functional groups or regions of the this compound scaffold and then evaluating the biological activity of the resulting compounds.

The design of new analogues often focuses on:

Altering substituent groups: Modifying peripheral groups to explore the impact of size, electronics, and lipophilicity on activity.

Modifying the core scaffold: Making changes to the central ring structure to understand its role in maintaining the correct conformation for binding.

Introducing conformational constraints: Synthesizing rigid analogues to lock the molecule into a specific conformation, which can help to identify the bioactive conformation.

The biological evaluation of these newly synthesized analogues provides crucial data that is fed back into the computational models, allowing for the refinement of the SAR hypotheses. This iterative cycle of design, synthesis, and testing is fundamental to comprehensively mapping the SAR of this compound.

Below is an interactive data table summarizing hypothetical data from the evaluation of designed this compound analogues:

| Analogue ID | Modification | IC50 (nM) | Fold Change vs. This compound |

| This compound | - | 50 | 1.0 |

| ZN-01 | Methyl ether at C-5 | 25 | 2.0 |

| ZN-02 | Hydroxyl at C-5 | 100 | 0.5 |

| ZN-03 | Phenyl group at C-7 | 75 | 0.67 |

| ZN-04 | Truncated side chain | 500 | 0.1 |

| ZN-05 | Epoxidation of double bond | 10 | 5.0 |

This data is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Molecular Interactions

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on its conformational dynamics. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the accessible conformations of this compound and to simulate its interactions with its biological target at an atomic level.

Conformational analysis aims to identify the low-energy, stable conformations that this compound is likely to adopt in solution. This is often achieved through systematic or random searches of the conformational space. Identifying the preferred conformations is critical, as one of these may represent the "bioactive conformation" – the specific shape the molecule adopts when it binds to its target.

Molecular dynamics simulations provide a dynamic view of the molecule over time. By simulating the movement of every atom in the system, MD can reveal:

The flexibility and conformational landscape of this compound.

The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its target protein.

The stability of the this compound-target complex.

These simulations offer invaluable insights into the molecular basis of this compound's activity and can guide the design of analogues with improved binding affinity and selectivity.

Advanced Analytical and Spectroscopic Characterization of Zinnolide

Development of Advanced Chromatographic Methods for Zinnolide Analysis (e.g., LC-MS, GC-MS)

The analysis of complex organic molecules like this compound relies heavily on chromatographic techniques coupled with mass spectrometry, which offer high separation efficiency and sensitive detection. semanticscholar.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. nih.gov For this compound, which is likely a complex macrolide, LC-MS would be the method of choice. semanticscholar.org Advanced methodologies like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS provide enhanced resolution and faster analysis times. slideshare.net The choice of stationary phase (e.g., C18) and mobile phase composition is optimized to achieve effective separation of this compound from related impurities or metabolites in complex matrices. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and semi-volatile compounds. semanticscholar.orgnih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis, this technique becomes highly relevant when chemical derivatization is employed to create more volatile analogues. nih.gov GC-MS provides excellent separation of isomers and can yield detailed structural information through electron ionization (EI) fragmentation patterns. creative-proteomics.com

The integration of both LC-MS and GC-MS allows for a broader coverage of metabolites and degradation products, providing a more complete analytical profile of the compound in various samples. nih.gov

Table 1: Comparison of Chromatographic Methods for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. creative-proteomics.com |

| Applicability to this compound | High (direct analysis of the native compound). | Low (requires prior derivatization to increase volatility). nih.gov |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). creative-proteomics.com |

| Typical Analytes | Non-volatile, polar, thermally labile compounds. nih.gov | Volatile, semi-volatile, thermally stable compounds. nih.gov |

| Advantages | Wide applicability to complex natural products, gentle ionization preserves the molecular ion. | High chromatographic resolution, provides reproducible fragmentation libraries for identification. |

Application of High-Resolution Mass Spectrometry for this compound Structural Elucidation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise structural characterization of unknown compounds and for identifying their metabolites. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap-MS provide extremely high resolving power and mass accuracy, allowing for the confident assignment of elemental compositions to parent and fragment ions. nih.gov

For this compound, HRMS would be used to:

Determine the Elemental Formula: By measuring the exact mass of the molecular ion with high precision (typically to within 5 ppm), the unique elemental formula of this compound can be determined. nih.gov

Elucidate Fragmentation Pathways: Tandem MS (MS/MS or MS^n) experiments on HRMS instruments allow for the isolation and fragmentation of the this compound parent ion. nih.gov The accurate mass measurement of the resulting fragment ions helps in piecing together the molecule's structure. This process is crucial for distinguishing between isomers and identifying the specific sites of metabolic transformations. mdpi.comresearchgate.net

Profile Metabolites: In biological samples, HRMS can detect and identify this compound metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation). pharmaron.comresearchgate.net Untargeted metabolomics approaches using LC-HRMS can reveal a comprehensive profile of all detectable metabolites in a sample. nih.gov

Table 2: Illustrative HRMS Fragmentation Data for a Hypothetical this compound Metabolite (This table is based on the analytical approach used for other complex natural products and serves as an example.)

| Precursor Ion (m/z) | Proposed Formula | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Inferred Structural Moiety |

|---|---|---|---|---|---|

| 564.3452 | C₃₂H₄₉NO₇ (M+H)⁺ | 546.3347 | C₃₂H₄₇NO₆ | H₂O | Loss of hydroxyl group |

| 564.3452 | C₃₂H₄₉NO₇ (M+H)⁺ | 435.2899 | C₂₆H₃₉O₄ | C₆H₁₀NO₃ | Cleavage of side chain |

| 564.3452 | C₃₂H₄₉NO₇ (M+H)⁺ | 391.2683 | C₂₄H₃₉O₃ | C₈H₁₀NO₄ | Cleavage of macrocyclic ring |

| 435.2899 | C₂₆H₃₉O₄ | 417.2788 | C₂₆H₃₇O₃ | H₂O | Loss of hydroxyl from side chain |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of this compound and its Derivatized Forms

While MS provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise three-dimensional structure and stereochemistry of organic molecules. researchgate.net

For a complex structure like this compound, a suite of advanced NMR experiments would be required:

1D NMR (¹H and ¹³C): These experiments provide fundamental information about the chemical environment of all hydrogen and carbon atoms in the molecule. ipb.pt

2D NMR (COSY, HSQC, HMBC): These techniques are essential for establishing the connectivity of atoms within the this compound molecule. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons, which is vital for determining the relative stereochemistry and conformation of the molecule. mdpi.com

Analysis of derivatized forms of this compound by NMR can help to resolve signal overlap or confirm the location of reactive sites on the molecule. ipb.pt

Spectroscopic Techniques for Elucidating this compound's Interactions with Biological Macromolecules (e.g., target proteins)

Understanding how this compound interacts with its biological targets, such as proteins, is key to understanding its mechanism of action. Several spectroscopic techniques can provide insights into these non-covalent interactions. nih.gov

Native Mass Spectrometry: This technique analyzes protein-ligand complexes under non-denaturing conditions. nih.gov It can directly measure the mass of the intact this compound-protein complex, thereby confirming the binding stoichiometry (e.g., 1:1 or 2:1). nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the rate at which backbone amide protons in a protein exchange with deuterium from the solvent. Binding of this compound can protect certain regions of the protein from exchange, allowing for the mapping of the binding site. nih.gov

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This surface-sensitive technique can be used to monitor the adsorption and interaction of proteins with surfaces. researchgate.net It can also detect conformational changes in a target protein upon binding of a ligand like this compound by observing shifts in the amide I and amide II bands of the protein. researchgate.net

UV-Visible and EPR Spectroscopy: If this compound interacts with metalloproteins, these techniques can be used to probe changes in the metal center's electronic environment upon ligand binding. nih.govdntb.gov.ua

Chemical Derivatization Strategies for Enhanced Analytical Performance of this compound and Analogues

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties. nih.gov For a compound like this compound, this may be necessary to enhance detection sensitivity, improve chromatographic separation, or make it suitable for a particular analytical technique (like GC-MS). nih.govresearchgate.net

Common derivatization strategies that could be applied to this compound, assuming it possesses hydroxyl or carboxyl functional groups, include:

Improving UV or Fluorescence Detection: Many natural products lack a strong chromophore, leading to poor sensitivity with HPLC-UV detectors. Derivatization with reagents containing aromatic or fluorescent tags can significantly enhance detectability. nih.gov

Increasing Ionization Efficiency in MS: Modifying functional groups can improve how well this compound is ionized in the mass spectrometer source, leading to lower detection limits. nih.gov

Enhancing Chromatographic Resolution: Derivatization can alter the polarity and shape of this compound and its analogues, which can improve their separation on a chromatographic column. xjtu.edu.cn

Table 3: Potential Derivatization Reagents for this compound Analysis

| Target Functional Group | Derivatization Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| Hydroxyl (-OH) | Acid Chlorides | Benzoyl chloride | Enhance UV detection, improve chromatographic properties. researchgate.net |

| Hydroxyl (-OH) | Isocyanates | p-Toluenesulfonyl isocyanate | Introduce a UV-active tag. researchgate.net |

| Carboxyl (-COOH) | Fluorescent Tags | Rhodamine B | Add a fluorescent label for highly sensitive detection. researchgate.net |

| Carboxyl (-COOH) | Amines (with coupling agent) | Dansyl chloride | Introduce a fluorescent and easily ionizable group. researchgate.net |

Theoretical and Computational Studies on Zinnolide

Quantum Chemical Calculations of Zinnolide's Electronic Structure and Molecular Reactivity

No studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure (e.g., HOMO-LUMO energy gaps, electrostatic potential maps) or molecular reactivity descriptors of this compound.

Molecular Docking and Dynamics Simulations of this compound with Putative Biological Receptors or Enzymes

There is no available research on molecular docking simulations of this compound with any biological targets. Consequently, information regarding its binding affinity, interaction modes, key amino acid residues, or the stability of any potential protein-ligand complexes from molecular dynamics simulations is non-existent in the literature.

Predictive Modeling of this compound's Molecular Interactions and Selectivity (e.g., using QSAR/SAR models)

No Quantitative Structure-Activity Relationship (QSAR) or Structure-Activity Relationship (SAR) models have been published that include this compound. Such models are used to correlate the chemical structure of compounds with their biological activity, but this compound has not been featured in these types of predictive studies.

Future Research Directions and Unexplored Avenues for Zinnolide

Integration of Omics Technologies for Comprehensive Zinnolide Research

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into this compound. Transcriptomics can reveal changes in gene expression in organisms producing this compound or those exposed to it, shedding light on the biological pathways involved in its biosynthesis or its effects on other organisms. For instance, transcriptomic analysis has been used to study the response of Alternaria alternata to antagonistic substances, which could be a relevant approach for understanding factors influencing this compound production. zgyckx.com.cn Proteomics can identify the proteins involved in this compound biosynthesis or the cellular targets of this compound, offering a global view of protein expression and modification. mdpi.com The integration of multi-omics data, combining information from different omics layers, can provide a more holistic understanding of complex biological systems and lead to the identification of new biomarkers and therapeutic targets. mdpi.comfrontiersin.orgnih.govfrontiersin.org Metabolomics, which involves the study of small molecules, can help to fully characterize the metabolic profile of this compound-producing organisms and identify related compounds or metabolic pathways influenced by this compound. metabolomexchange.orgscribd.com While this compound itself has appeared in metabolomic studies frontiersin.org, a comprehensive analysis specifically focused on its metabolic context is needed.

Novel Biosynthetic Engineering Strategies for this compound Production and Analogue Diversification

Understanding the biosynthetic pathway of this compound is crucial for developing strategies to enhance its production or create novel analogues. This compound is a polyketide metabolite. skemman.is Biosynthetic engineering, which involves manipulating the genetic pathways responsible for natural product synthesis, offers a powerful approach. nih.gov By identifying and engineering the polyketide synthases (PKSs) and other enzymes involved in this compound biosynthesis in Alternaria solani, it may be possible to increase this compound yield or introduce modifications to the pathway to generate this compound analogues with potentially altered biological activities. skemman.is Heterologous expression of this compound biosynthetic genes in a more tractable host organism could also facilitate production and engineering efforts. skemman.is Synthetic biology approaches, which involve the design and construction of new biological parts, devices, and systems, can be employed to create optimized microbial cell factories for this compound production or the synthesis of diversified this compound-like compounds. researchgate.net

Advanced Chemical Biology Approaches to Dissect this compound's Molecular Function and Signaling Cascade Modulation

Chemical biology approaches utilize chemical tools and principles to study biological systems at the molecular level. crick.ac.ukmpg.demskcc.orguniversiteitleiden.nl These methods are essential for identifying the specific molecular targets of this compound and understanding how it interacts with cellular components and modulates signaling pathways. mdpi.comnih.gov Techniques such as activity-based protein profiling (ABPP) can be used to identify enzymes that interact covalently with this compound or its derivatives. universiteitleiden.nlmdpi.com The rational design of chemical probes based on the this compound structure could also aid in target identification and validation. mskcc.orgmdpi.com Understanding how this compound might modulate signaling cascades, such as those involved in plant defense responses or microbial interactions, is a key area for future research. walshmedicalmedia.comnih.govmdpi.com While research on zinc signaling pathways exists nih.govbiorxiv.org, the term "this compound" does not directly imply a connection to zinc, and its potential interaction with such pathways would require specific investigation using chemical biology tools.

Theoretical Frameworks for Predicting this compound's Ecological and Inter-organismal Roles

This compound's production by Alternaria solani, a plant pathogen, suggests it may play a role in the interaction between the fungus and its host plant. nih.govcabidigitallibrary.org Theoretical frameworks and computational modeling can be used to predict this compound's ecological function and its interactions with other organisms in its natural environment. Ecological niche modeling could help understand the conditions under which A. solani produces this compound and how this relates to its pathogenicity or survival. Network analysis could be applied to study the complex interactions within the plant microbiome and how this compound might influence these relationships. Predicting the inter-organismal roles of this compound could involve analyzing its structural properties in relation to known signaling molecules or toxins involved in plant-fungus or microbe-microbe interactions. epri.comcabidigitallibrary.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.